3-Cyclopropyl-3-formamidopropanoic acid
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Overview
Description
3-Cyclopropyl-3-formamidopropanoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a formamidopropanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-formamidopropanoic acid can be achieved through various synthetic routes. One common method involves the hydrolysis of cyclopropyl cyanide, followed by the formation of the formamidopropanoic acid moiety . Another approach includes the reaction of cyclopropylamine with formic acid under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-formamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The cyclopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl carboxylic acids, cyclopropylamines, and substituted cyclopropyl derivatives .
Scientific Research Applications
3-Cyclopropyl-3-formamidopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but contains a phenyl group instead of a cyclopropyl group.
Cyclopropanecarboxylic acid: Contains a cyclopropyl group but lacks the formamide moiety.
3-Cyclopropylpropanoic acid: Similar structure but without the formamide group.
Uniqueness
3-Cyclopropyl-3-formamidopropanoic acid is unique due to the presence of both a cyclopropyl group and a formamide moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-cyclopropyl-3-formamidopropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(3-7(10)11)5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
SMXHKRSAHILCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)NC=O |
Origin of Product |
United States |
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